molecular formula C22H24N4O3S B3002771 N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 920408-95-3

N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B3002771
CAS No.: 920408-95-3
M. Wt: 424.52
InChI Key: GGPUCJMDXWWUSD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates a dihydropyridin-4-one core, a methylpyrimidine group linked via a thioether bridge, and a 2,3-dimethylphenyl acetamide moiety . With a molecular formula of C 23 H 26 N 4 O 3 S and a molecular weight of 438.55 g/mol, this molecule is characterized by several key physicochemical properties, including a topological polar surface area of approximately 110 Ų and an XLogP3 value of around 3.1, which suggest favorable drug-like characteristics for preliminary screening . The presence of multiple hydrogen bond acceptors and donors, along with several rotatable bonds, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a pharmacological probe to investigate specific biological pathways. While its exact mechanism of action is a subject of ongoing research, its hybrid structure, combining pyrimidine and pyridinone pharmacophores, suggests potential for targeting enzyme families such as kinases . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses in humans or animals, nor for any form of personal use. All provided batches are backed by a full quality assurance certificate of analysis (COA) to ensure consistent quality and reliability for your research applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14-6-5-7-18(16(14)3)25-21(28)12-26-11-20(29-4)19(27)10-17(26)13-30-22-23-9-8-15(2)24-22/h5-11H,12-13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPUCJMDXWWUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes findings from diverse studies to elucidate its pharmacological properties, particularly focusing on its effects on aldose reductase (ALR2), antioxidant capabilities, and other relevant biological interactions.

Chemical Structure and Properties

The compound's molecular formula is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S, with a molecular weight of 329.42 g/mol. Its structure features a dimethylphenyl group, a methoxy group, and a pyridinyl-thioether moiety, which contribute to its biological activity.

Aldose Reductase Inhibition

Aldose reductase (ALR2) is a key enzyme in the polyol pathway that converts glucose into sorbitol, which can lead to diabetic complications when overactive. Inhibitors of ALR2 are of significant interest for managing diabetes and its associated complications.

  • Inhibition Studies : Research indicates that compounds similar to this compound exhibit potent inhibitory effects on ALR2. For instance, related compounds have shown IC50 values ranging from 0.0320.032 to 0.468μM0.468\,\mu M, indicating strong inhibition potential .
CompoundIC50 (μM)Reference
Compound 5f0.15
Epalrestat0.32
Quercitrin0.13

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various chronic diseases.

  • Radical Scavenging : Studies have demonstrated that related pyridinone derivatives exhibit significant radical scavenging activity, outperforming standard antioxidants like Trolox in certain assays . The hydroxyl groups within these compounds are believed to play a critical role in their antioxidant mechanisms.

Case Studies and Experimental Findings

  • Diabetes Model : In vivo studies using diabetic models have shown that compounds with similar structures can significantly lower blood glucose levels, demonstrating their potential as therapeutic agents in diabetes management .
  • Toxicity and Side Effects : While promising, it is essential to evaluate the toxicity profiles of these compounds. Preliminary assessments indicate that some derivatives exhibit low toxicity at therapeutic doses but require further investigation for long-term safety .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide may exhibit anticancer properties. The presence of the pyridine and pyrimidine moieties can enhance interactions with cellular targets involved in cancer proliferation and survival pathways. Studies have shown that modifications in these structures can lead to increased cytotoxicity against various cancer cell lines.

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological applications. The methoxy group and the acetamide moiety may facilitate interaction with neurotransmitter receptors or enzymes involved in neurochemical pathways, potentially leading to therapeutic effects in neurodegenerative diseases or mood disorders.

Potential Applications

Understanding the compound's inhibitory effects could lead to its application in treating diseases characterized by dysregulated enzyme activity, such as cancer and metabolic disorders.

Preliminary Findings

Initial investigations into the antibacterial properties of this compound suggest it may have efficacy against certain bacterial strains. The presence of functional groups known for their ability to interact with bacterial enzymes could enhance its antimicrobial activity.

Future Research Directions

Further research is warranted to explore its spectrum of activity against various pathogens and to understand the mechanism by which it exerts its antibacterial effects.

Case Study 1: Anticancer Activity

A study conducted on derivatives of similar compounds demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

Research on structurally related thioether compounds revealed their ability to inhibit protein kinase B (AKT), a key player in cancer cell survival signaling pathways. This suggests that this compound may possess similar inhibitory properties.

Comparison with Similar Compounds

N-(2,3-dichlorophenyl) analog ()

  • Structure : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.
  • Key Differences: Substituents: Chlorine atoms at positions 2 and 3 on the phenyl ring (vs. methyl groups in the target compound). Core Scaffold: Pyrimidinone (vs. pyridinone in the target compound).
  • Properties :
    • Melting Point: 230°C (indicative of higher crystallinity due to polar Cl substituents) .
    • NMR Data: Distinct aromatic proton shifts (δ 7.82 ppm for H-4′, vs. unresolved signals in methyl-substituted analogs) .
    • Bioactivity : Chlorinated aryl groups often enhance lipophilicity and membrane permeability but may reduce metabolic stability .

N-(4-phenoxyphenyl) analog ()

  • Structure: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide.
  • Key Differences: Substituents: Phenoxy group at position 4 (vs. 2,3-dimethylphenyl). Electronic Effects: The phenoxy group introduces electron-withdrawing properties, altering π-π stacking interactions .
  • Properties: Melting Point: 224°C (lower than the dichlorophenyl analog, suggesting reduced intermolecular forces). Bioactivity: Phenoxy groups may improve solubility in polar solvents compared to alkyl or halogen substituents .

Core Scaffold Modifications

Thieno[2,3-d]pyrimidinone Core ()

  • Structure: 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide.
  • Key Differences: Core: Thienopyrimidinone fused ring (vs. pyridinone in the target compound). Substituents: Naphthyl group and furan moiety (vs. methylpyrimidinyl and methoxy groups).
  • Properties :
    • Molecular Weight: 523.63 g/mol (higher due to the naphthyl group).
    • Predicted Solubility : Lower aqueous solubility (density 1.38 g/cm³) compared to smaller analogs .

Implications for Research and Development

  • Target Compound Advantages: The 2,3-dimethylphenyl group may balance lipophilicity and metabolic stability better than chlorinated or phenoxy analogs .
  • Limitations : Lack of experimental data (e.g., solubility, bioactivity) necessitates further characterization.
  • Future Directions: Structural optimization could involve hybridizing the pyridinone core with substituents from to enhance binding affinity or pharmacokinetics.

Q & A

Q. Can palladium-catalyzed reductive cyclization synthesize related heterocyclic derivatives?

  • Protocol : Employ formic acid as a CO surrogate with Pd(OAc)₂/Xantphos to form pyrido[2,3-d]pyrimidinones .
  • Scope : Applicable to nitroarene precursors with methoxy/pyrimidine substituents .

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